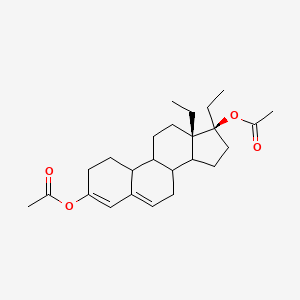
17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate is a synthetic steroidal compound. It is an intermediate in the synthesis of Norgestimate, an acetylated progestin used as an oral contraceptive and the prodrug to Norelgestromin . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of contraceptive medications.
Preparation Methods
The synthesis of 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate involves several steps. One common method includes the reaction of dl-13-ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one with acetic anhydride, acetyl chloride, and pyridine under reflux conditions . The reaction mixture is then subjected to reduced pressure to remove liquids, and the residue is partitioned between benzene-ether and water. The organic solvents are washed under reduced pressure, and the residue is triturated with ice-cold ether to yield the desired product .
Chemical Reactions Analysis
17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is a key component in the development of contraceptive medications.
Industry: It is used in the production of pharmaceuticals and other steroidal products.
Mechanism of Action
The mechanism of action of 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate involves its conversion to active metabolites in the body. These metabolites interact with progesterone receptors, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the regulation of ovulation and menstrual cycles .
Comparison with Similar Compounds
17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:
Norgestimate: An acetylated progestin used as an oral contraceptive.
Norelgestromin: The active metabolite of Norgestimate.
Levonorgestrel: Another synthetic progestin used in contraceptives.
These compounds share similar functions but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
[(13S,17S)-17-acetyloxy-13,17-diethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h7,15,20-23H,5-6,8-14H2,1-4H3/t20?,21?,22?,23?,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMCLUBMCZHJI-BNNJRXDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(CC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(CC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
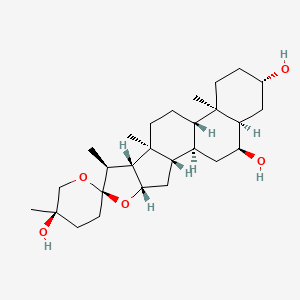
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)
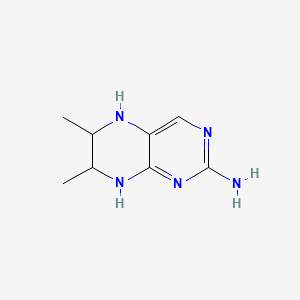
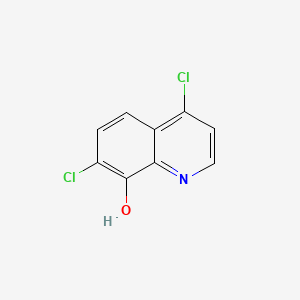
![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)
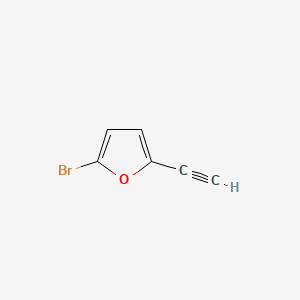
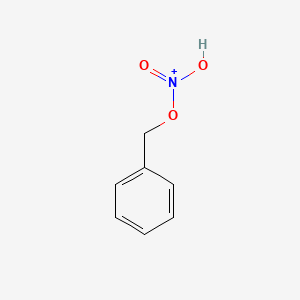
![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
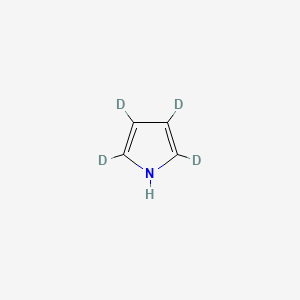
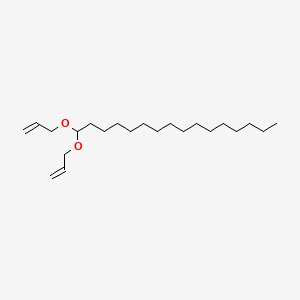
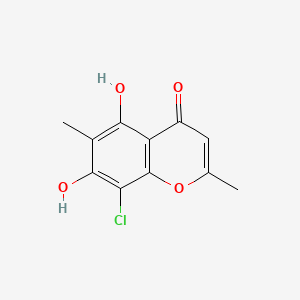
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
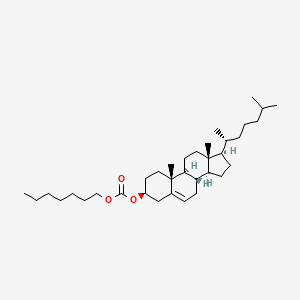
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
